1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium
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Overview
Description
1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium is a complex organic compound with a unique structure that includes a cyano group, a hydroxy-methoxyphenyl group, and a dioxopiperidinyl group attached to a pyridinium ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the dioxopiperidinyl intermediate: This step involves the cyclization of a suitable precursor to form the dioxopiperidinyl ring.
Introduction of the hydroxy-methoxyphenyl group: This step involves the coupling of the dioxopiperidinyl intermediate with a hydroxy-methoxyphenyl derivative under specific conditions.
Addition of the cyano group:
Formation of the pyridinium ring: This final step involves the quaternization of the nitrogen atom in the pyridine ring to form the pyridinium salt.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions such as temperature, pressure, and solvent choice.
Chemical Reactions Analysis
Types of Reactions
1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and reactivity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridinium can be compared with other similar compounds, such as:
1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]pyridine: Similar structure but lacks the pyridinium ring.
1-[5-Cyano-4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxopiperidin-3-yl]quinolinium: Similar structure but contains a quinolinium ring instead of a pyridinium ring.
Properties
Molecular Formula |
C18H16N3O4+ |
---|---|
Molecular Weight |
338.3 g/mol |
IUPAC Name |
4-(4-hydroxy-3-methoxyphenyl)-2,6-dioxo-5-pyridin-1-ium-1-ylpiperidine-3-carbonitrile |
InChI |
InChI=1S/C18H15N3O4/c1-25-14-9-11(5-6-13(14)22)15-12(10-19)17(23)20-18(24)16(15)21-7-3-2-4-8-21/h2-9,12,15-16H,1H3,(H-,20,22,23,24)/p+1 |
InChI Key |
MDNYYRFXZQVXDF-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C(C(=O)NC(=O)C2[N+]3=CC=CC=C3)C#N)O |
Origin of Product |
United States |
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